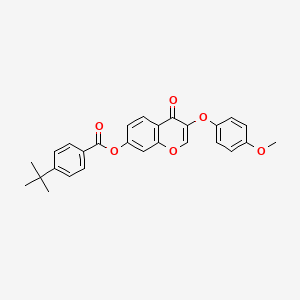![molecular formula C18H13Cl2NOS2 B11632275 (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632275.png)
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets. It has been investigated for its antimicrobial and anticancer properties, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit certain enzymes or interact with specific receptors makes it a promising lead compound for the development of new pharmaceuticals .
Industry
In the industrial sector, the compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings. Its stability and reactivity are advantageous in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a different substituent on the thiazolidinone ring.
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-oxo-1,3-thiazolidin-4-one: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
The uniqueness of (5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity, while the thiazolidinone ring provides stability and a scaffold for further
Propiedades
Fórmula molecular |
C18H13Cl2NOS2 |
|---|---|
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13Cl2NOS2/c1-11(13-5-3-2-4-6-13)21-17(22)16(24-18(21)23)10-12-7-8-14(19)15(20)9-12/h2-11H,1H3/b16-10- |
Clave InChI |
QGIPAGYFPDHDSZ-YBEGLDIGSA-N |
SMILES isomérico |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/SC2=S |
SMILES canónico |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632199.png)
![(7Z)-7-(4-ethoxybenzylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11632207.png)
![1-(2-{[4-(Dimethylamino)phenyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone](/img/structure/B11632214.png)

![(2Z)-2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11632225.png)
![3-(2-chlorophenyl)-N'-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11632229.png)
![Ethyl 6-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11632242.png)
![8-butyl-13-chloro-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11632254.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632262.png)
![Diisopropyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11632268.png)
![N'-{[(4-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11632278.png)


![6-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632299.png)
